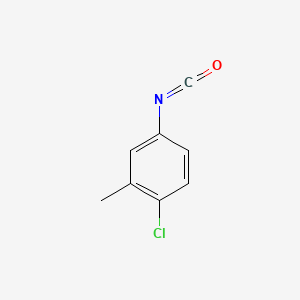![molecular formula C20H22N2O3 B2717305 3-(2-methoxynaphthalen-1-yl)-N-[3-(1,2-oxazol-4-yl)propyl]propanamide CAS No. 1903332-55-7](/img/structure/B2717305.png)
3-(2-methoxynaphthalen-1-yl)-N-[3-(1,2-oxazol-4-yl)propyl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-methoxynaphthalen-1-yl)-N-[3-(1,2-oxazol-4-yl)propyl]propanamide is a synthetic organic compound that features a unique combination of an isoxazole ring and a methoxynaphthalene moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methoxynaphthalen-1-yl)-N-[3-(1,2-oxazol-4-yl)propyl]propanamide typically involves multiple steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.
Attachment of the Propyl Chain: The isoxazole ring is then functionalized with a propyl chain through a nucleophilic substitution reaction.
Coupling with Methoxynaphthalene: The final step involves coupling the isoxazole-propyl intermediate with 2-methoxynaphthalene through an amide bond formation, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow chemistry techniques to enhance reaction efficiency and scalability.
化学反応の分析
Types of Reactions
3-(2-methoxynaphthalen-1-yl)-N-[3-(1,2-oxazol-4-yl)propyl]propanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group on the naphthalene ring can be oxidized to form a hydroxyl group.
Reduction: The amide bond can be reduced to form an amine.
Substitution: The isoxazole ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or borane (BH₃) can be used for the reduction of the amide bond.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃) under controlled conditions.
Major Products Formed
Oxidation: Formation of 2-hydroxy-1-naphthaldehyde.
Reduction: Formation of N-(3-(isoxazol-4-yl)propyl)-3-(2-methoxynaphthalen-1-yl)propanamine.
Substitution: Formation of brominated or nitrated derivatives of the isoxazole ring.
科学的研究の応用
3-(2-methoxynaphthalen-1-yl)-N-[3-(1,2-oxazol-4-yl)propyl]propanamide has several scientific research applications:
Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features, which may interact with biological targets.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe to study the interactions of isoxazole-containing compounds with biological macromolecules.
作用機序
The mechanism of action of 3-(2-methoxynaphthalen-1-yl)-N-[3-(1,2-oxazol-4-yl)propyl]propanamide would depend on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The isoxazole ring and methoxynaphthalene moiety could play crucial roles in binding to the target site, influencing the compound’s efficacy and selectivity.
類似化合物との比較
Similar Compounds
N-(3-(isoxazol-4-yl)propyl)-3-(2-hydroxynaphthalen-1-yl)propanamide: Similar structure but with a hydroxyl group instead of a methoxy group.
N-(3-(isoxazol-4-yl)propyl)-3-(2-methoxynaphthalen-1-yl)butanamide: Similar structure but with a butanamide chain instead of a propanamide chain.
Uniqueness
3-(2-methoxynaphthalen-1-yl)-N-[3-(1,2-oxazol-4-yl)propyl]propanamide is unique due to the presence of both the isoxazole ring and the methoxynaphthalene moiety, which may confer distinct chemical and biological properties compared to its analogs. This combination of functional groups can result in unique interactions with biological targets and distinct reactivity patterns in chemical reactions.
特性
IUPAC Name |
3-(2-methoxynaphthalen-1-yl)-N-[3-(1,2-oxazol-4-yl)propyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-24-19-10-8-16-6-2-3-7-17(16)18(19)9-11-20(23)21-12-4-5-15-13-22-25-14-15/h2-3,6-8,10,13-14H,4-5,9,11-12H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPHRXWKGIQZVIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)CCC(=O)NCCCC3=CON=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

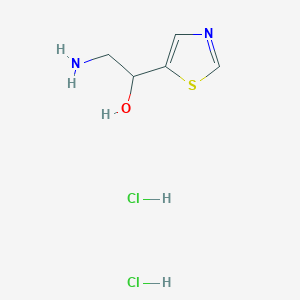
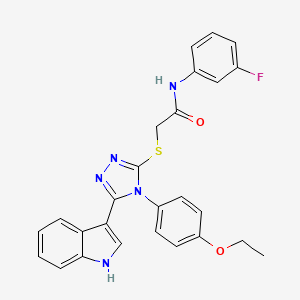
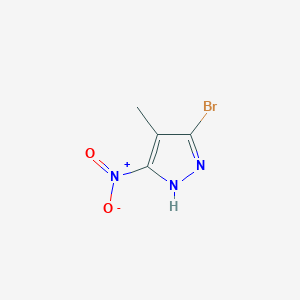
![5-{[(5-fluoro-2-methylphenyl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B2717228.png)
![4-[(4-Isopropylbenzyl)oxy]benzenecarboxylic acid](/img/structure/B2717229.png)
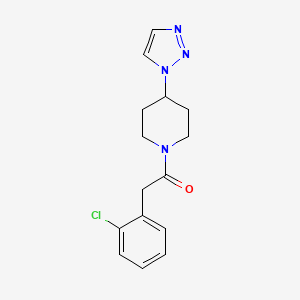

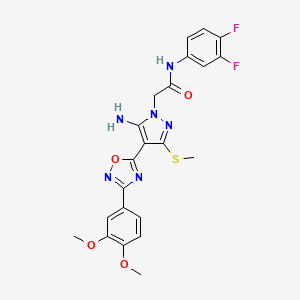
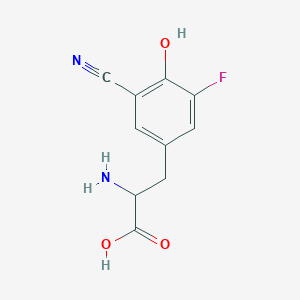
![2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B2717238.png)
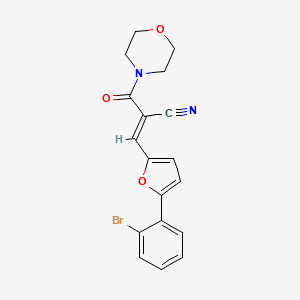
![4,5-Dimethyl-6-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine](/img/structure/B2717240.png)
